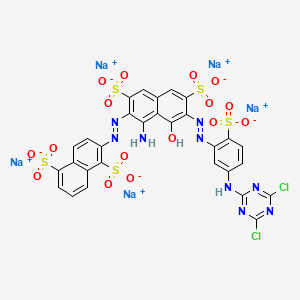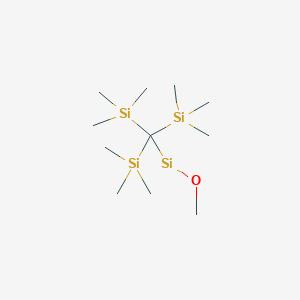
CID 12553114
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 12553114” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its versatility in chemical reactions and its significant role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 12553114 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavities, enhancing its stability and solubility . The reaction conditions typically involve the use of solvents such as water or alcohols and may require specific temperatures and pH levels to optimize the formation of the inclusion complex.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. These reactors are designed to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial in monitoring the production process and verifying the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 12553114 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound
Scientific Research Applications
CID 12553114 has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: This compound is utilized in the development of new materials and products, including pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of CID 12553114 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular signaling pathways, affecting cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
CID 12553114 can be compared with other similar compounds based on its structure and reactivity. Some of the similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory properties.
CID 5161 (salicylsalicylic acid): Used in the synthesis of various pharmaceuticals.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug
Uniqueness
What sets this compound apart from these similar compounds is its unique ability to form stable inclusion complexes with cyclodextrins, enhancing its solubility and stability. This property makes it particularly valuable in applications where these characteristics are crucial, such as in drug formulation and delivery.
Properties
Molecular Formula |
C11H30OSi4 |
|---|---|
Molecular Weight |
290.70 g/mol |
InChI |
InChI=1S/C11H30OSi4/c1-12-13-11(14(2,3)4,15(5,6)7)16(8,9)10/h1-10H3 |
InChI Key |
VSMJIGTZQIRKKB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


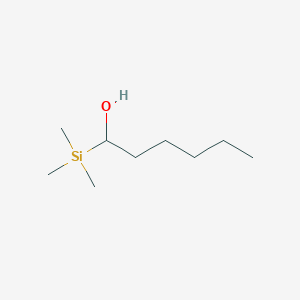
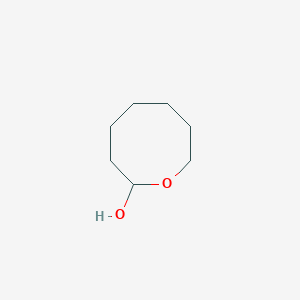
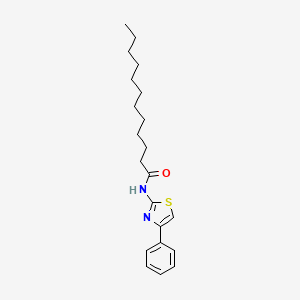

![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
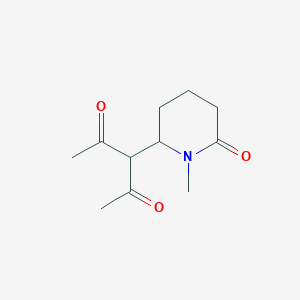
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
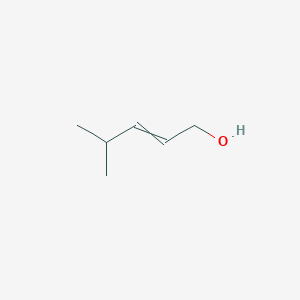
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)

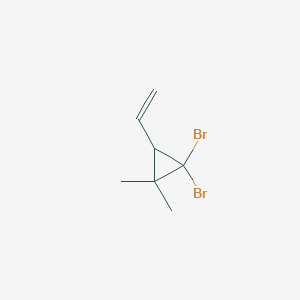

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)
